4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile
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Overview
Description
4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile is a heterocyclic compound featuring a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile typically involves the reaction of 3-methyl-2,4-dioxo-1,3-thiazolidine with benzylidene derivatives under specific conditions. One common method involves the use of phosphorus oxychloride (POCl3) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for yield, purity, and cost-effectiveness. Techniques such as multicomponent reactions and green chemistry approaches may be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives with altered functional groups .
Scientific Research Applications
4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidine ring can form hydrogen bonds and other interactions with these targets, potentially inhibiting or modifying their activity. This can lead to various biological effects, such as the inhibition of cancer cell growth or the reduction of microbial activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate
- 4-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
- Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate
Comparison
Compared to these similar compounds, 4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile is unique due to its specific structural configuration, which may confer distinct reactivity and biological activity. Its methyl group and benzonitrile moiety can influence its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H8N2O2S |
---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
4-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile |
InChI |
InChI=1S/C12H8N2O2S/c1-14-11(15)10(17-12(14)16)6-8-2-4-9(7-13)5-3-8/h2-6H,1H3 |
InChI Key |
AJFMQVZLNVTZCL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)C#N)SC1=O |
Origin of Product |
United States |
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